

Dioctyl Isophthalate: A Comprehensive Technical Analysis of its Physical State and Appearance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-ethylhexyl) isophthalate*

Cat. No.: *B086684*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of dioctyl isophthalate (DOIP), with a primary focus on its physical state and appearance. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics for formulation, manufacturing, and quality control purposes.

Physical and Chemical Properties

Dioctyl isophthalate is a high molecular weight phthalate ester.^[1] At room temperature, it exists as a clear, colorless to pale yellow, oily, and viscous liquid.^{[2][3][4][5][6]} It possesses a slight, mild, or characteristic ester-like odor.^{[2][3][4]}

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of dioctyl isophthalate.

Property	Value	Units	References
Physical State	Oily, Viscous Liquid	-	[1] [3] [4] [5]
Appearance	Clear, Colorless to Pale Yellow	-	[2] [4] [5] [6]
Odor	Slight, Mild, Characteristic	-	[2] [3] [4]
Melting Point	-4 to -55	°C	[1] [3] [7]
Boiling Point	230 - 385	°C	[1] [7]
Density	0.980 - 0.989	g/cm³ at 20°C	[1] [3] [5] [8]
Vapor Pressure	0.0000055 - 0.023	mmHg at 20°C	[3] [7]
Viscosity	82 - 83	cP at 20°C	[3] [8]
Flash Point	215 - 227	°C	[1] [7]
Water Solubility	<0.1 g/L (Insoluble)	g/L	[1] [2] [4]
Molecular Formula	C ₂₄ H ₃₈ O ₄	-	[1] [9] [10]
Molecular Weight	390.56 - 390.62	g/mol	[1] [7]

Experimental Protocols

The determination of the physical and chemical properties of dioctyl isophthalate is conducted using standardized test methods to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments.

Determination of Appearance (Visual Inspection)

The appearance of dioctyl isophthalate is determined visually according to the principles outlined in ASTM E2680: Standard Test Method for Appearance of Clear, Transparent Liquids (Visual Inspection Procedure).

- Objective: To assess the clarity, color, and presence of any suspended matter or contamination.

- Apparatus:
 - Clear, colorless glass sample container with a closure.
 - A well-lit viewing area with a dark and a light background.
- Procedure:
 - A representative sample of dioctyl isophthalate is placed into the clean, dry sample container.
 - The container is sealed and gently agitated to ensure homogeneity.
 - The sample is first observed against the light background to detect any dark particulate matter or haze.
 - Subsequently, the sample is viewed against the dark background to identify any light-colored particulates or turbidity.
 - The color of the liquid is observed by looking through the sample horizontally against a white background.
 - The presence of any free water or other immiscible liquids is noted by observing for distinct layers or droplets.
- Interpretation of Results: The sample passes if it is free of visible suspended matter, haze, and separated water, and its color conforms to the product specification (e.g., colorless to pale yellow).

Determination of Odor (Sensory Evaluation)

The odor of dioctyl isophthalate is determined by sensory evaluation, following established protocols for smelling procedures.

- Objective: To characterize the odor profile of the substance.
- Apparatus:

- Odor-free sample container.
- Blotter strips (optional).
- Procedure:
 - The evaluation is conducted in a well-ventilated, odor-free environment to prevent interference from external scents.
 - A small amount of the sample is placed in the container.
 - The evaluator wafts the vapors from the container opening towards their nose. Direct, deep inhalation from the container is avoided to prevent olfactory fatigue and potential health risks.
 - Alternatively, a blotter strip is dipped into the liquid and allowed to equilibrate for a few seconds before being held approximately an inch from the nose for evaluation.
 - The odor is described using standard descriptors (e.g., slight, mild, ester-like).
- Interpretation of Results: The observed odor is compared against the known characteristic odor of pure dioctyl isophthalate.

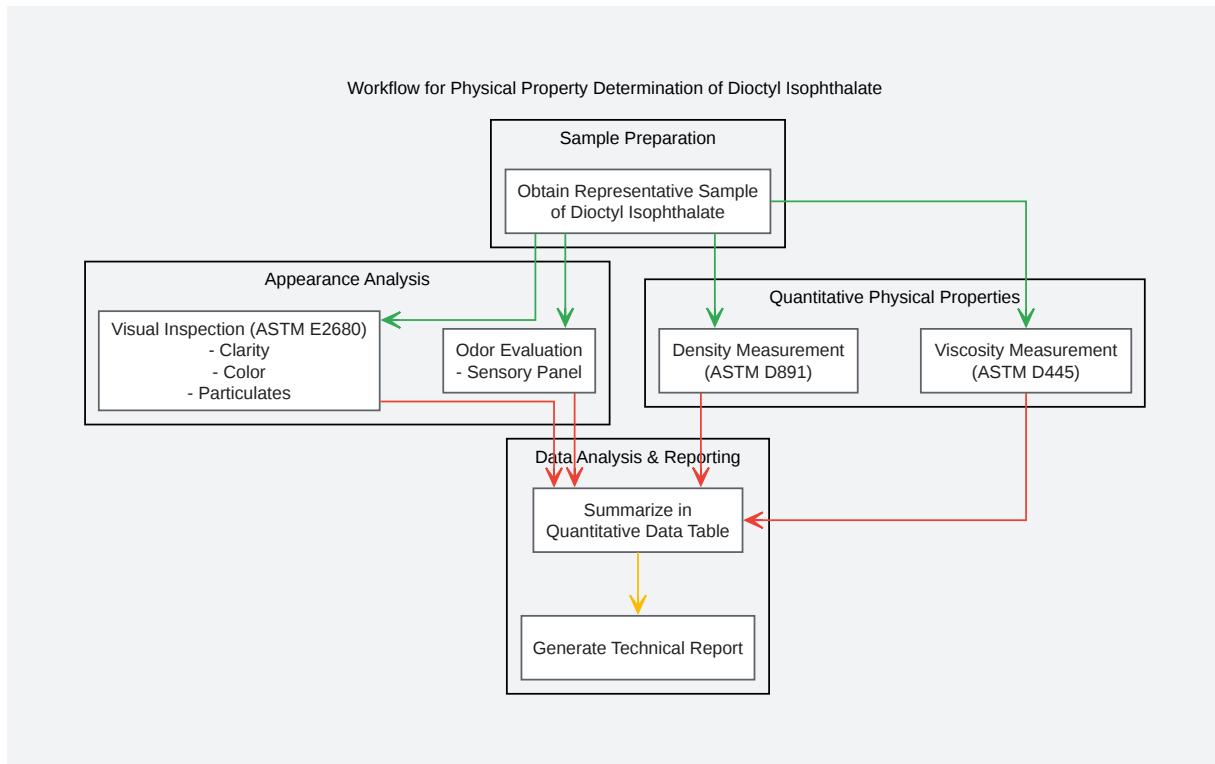
Determination of Density (Specific Gravity)

The density of dioctyl isophthalate is determined using the pycnometer method as described in ASTM D891: Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals.

- Objective: To accurately measure the density of the liquid at a specified temperature.
- Apparatus:
 - Pycnometer (a glass flask with a precise volume).
 - Analytical balance.
 - Constant-temperature water bath.

- Thermometer.
- Procedure:
 - The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.
 - The pycnometer is filled with freshly boiled and cooled distilled water and placed in the constant-temperature bath until it reaches thermal equilibrium (e.g., 20°C). The weight of the pycnometer filled with water is recorded.
 - The pycnometer is emptied, cleaned, and dried.
 - The pycnometer is then filled with the dioctyl isophthalate sample and brought to the same constant temperature in the water bath. The weight of the pycnometer filled with the sample is recorded.
- Calculation: The specific gravity is calculated by dividing the weight of the sample by the weight of the water. The density is then calculated by multiplying the specific gravity by the density of water at the test temperature.

Determination of Viscosity


The kinematic viscosity of dioctyl isophthalate is determined using a calibrated glass capillary viscometer according to ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

- Objective: To measure the resistance to flow of the liquid under gravity.
- Apparatus:
 - Calibrated glass capillary viscometer (e.g., Cannon-Fenske).
 - Constant-temperature bath.
 - Timing device.
- Procedure:

- A clean, dry viscometer is selected where the flow time will be within the specified range.
- The viscometer is charged with the sample of dioctyl isophthalate.
- The viscometer is placed in the constant-temperature bath and allowed to equilibrate.
- The sample is drawn up through the capillary to a point above the upper timing mark.
- The time taken for the liquid to flow between the upper and lower timing marks is accurately measured.
- Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical state and appearance of dioctyl isophthalate.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of physical properties of diethyl isophthalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 10. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]
- To cite this document: BenchChem. [Diethyl Isophthalate: A Comprehensive Technical Analysis of its Physical State and Appearance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086684#physical-state-and-appearance-of-diethyl-isophthalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com